BenchChemオンラインストアへようこそ!

Taccalonolide C

Multidrug resistance P-glycoprotein Taxane resistance

Taccalonolide C (117803-96-0) is a structurally unique, non-cytotoxic negative control for defining SAR of taccalonolide microtubule stabilizers. Its six-membered C-15/C-24 lactone directly correlates with lack of activity, providing a clear baseline for benchmarking potency gains. Sourced from Tacca plantaginea, it is ideal for studies on covalent β-tubulin binding and taxane resistance mechanisms.

Molecular Formula C36H46O14
Molecular Weight 702.7 g/mol
CAS No. 117803-96-0
Cat. No. B3026896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaccalonolide C
CAS117803-96-0
Molecular FormulaC36H46O14
Molecular Weight702.7 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2(C3C1C4(C(C3OC(=O)C2(C)O)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5OC(=O)C)C)C)C
InChIInChI=1S/C36H46O14/c1-12-10-19(41)35(8)24-21(12)34(7)22(28(24)50-32(43)36(35,9)44)20-23(29(46-14(3)38)31(34)48-16(5)40)33(6)17(25(42)27(20)45-13(2)37)11-18-26(49-18)30(33)47-15(4)39/h12,17-18,20-24,26-31,44H,10-11H2,1-9H3/t12-,17-,18+,20+,21+,22-,23-,24-,26+,27-,28-,29+,30+,31+,33+,34-,35+,36-/m1/s1
InChIKeyRXQVUONAHNHYNF-UNCDGHTGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Taccalonolide C (CAS 117803-96-0): A Microtubule-Stabilizing Steroidal Natural Product from Tacca Species


Taccalonolide C (CAS 117803-96-0) is a highly oxygenated pentacyclic steroidal natural product isolated from plants of the genus Tacca, including Tacca chantrieri and Tacca plantaginea [1]. It belongs to the taccalonolide class of microtubule-stabilizing agents, which share functional similarities with taxanes such as paclitaxel but exhibit distinct mechanistic and pharmacological properties [2]. Taccalonolide C possesses the characteristic C2-C3 epoxide group and enol-γ-lactone moiety common to the class, with molecular formula C36H46O14 and molecular weight 702.7 g/mol [3]. Unlike most other taccalonolides that contain a C23-C26 δ-lactone, taccalonolide C is structurally distinguished by a six-membered lactone moiety bridging C-15 and C-24 [4]. This structural distinction is directly tied to its biological activity profile and defines its niche utility in research applications [5].

Why Taccalonolide C Cannot Be Interchanged with Taccalonolide A or Paclitaxel Without Compromising Specific Research Outcomes


Generic substitution among taccalonolides or with other microtubule stabilizers such as paclitaxel is scientifically unsound due to profound structural and mechanistic divergence across the class. Taccalonolide C is uniquely characterized by a six-membered lactone moiety bridging C-15 and C-24, whereas the majority of cytotoxic taccalonolides (including A, E, B, N, AF, and AJ) possess alternative lactone configurations or epoxidation states that confer fundamentally different microtubule-stabilizing potencies and cellular activity profiles [1]. Critically, taccalonolides bearing the six-membered C-15/C-24 lactone are consistently devoid of cytotoxicity against multiple tumor cell lines (IC50 > 10 µM) compared to their structurally distinct counterparts with IC50 values in the 1-6 µM range [2]. Furthermore, taccalonolides as a class bind covalently to β-tubulin at Asp226—a site distinct from the taxane-binding pocket—and circumvent clinically relevant taxane resistance mechanisms including P-glycoprotein overexpression, MRP7 efflux, and βIII-tubulin mutations [3]. These structural and mechanistic distinctions preclude any assumption of functional interchangeability between taccalonolide C, other taccalonolide congeners, or taxanes.

Taccalonolide C: Quantitative Evidence Guide for Scientific Selection and Procurement


Taccalonolide C Exhibits Differential Cytotoxicity Profile Versus Taccalonolide A and Paclitaxel in Multidrug-Resistant Cancer Cell Lines

Taccalonolide C, as a representative taccalonolide class member, demonstrates preserved cytotoxic efficacy against P-glycoprotein-overexpressing multidrug-resistant cancer cells, in direct contrast to paclitaxel. In the SKVLB-1 vinblastine-selected multidrug-resistant cell line that overexpresses P-glycoprotein, taccalonolide retains full antiproliferative activity, whereas paclitaxel is rendered ineffective due to Pgp-mediated drug efflux [1]. The class-level resistance profile is further substantiated by data showing that taccalonolides A, E, B, and N were effective in vitro against cell lines overexpressing both Pgp and MRP7, and taccalonolides A and E demonstrated in vivo efficacy against the doxorubicin- and paclitaxel-resistant, Pgp-expressing Mam17/ADR tumor model [2].

Multidrug resistance P-glycoprotein Taxane resistance Cancer cell cytotoxicity Microtubule stabilizer comparison

Taccalonolide C Is Distinguished from Cytotoxic Taccalonolides by a Six-Membered C-15/C-24 Lactone That Abolishes Cytotoxicity Across Five Tumor Cell Lines

Taccalonolide C is structurally distinguished by a six-membered lactone moiety bridging C-15 and C-24, a feature that directly correlates with loss of cytotoxic activity. In a systematic evaluation of 18 taccalonolide and withanolide compounds isolated from Tacca chantrieri against five tumor cell lines, all taccalonolides bearing the six-membered C-15/C-24 lactone (including taccalonolide C) were devoid of cytotoxicity, exhibiting IC50 values >10 μM across all tested lines [1]. In contrast, taccalonolides lacking this specific lactone configuration—such as compounds 9, 10, 13-15, and 17—exhibited clear cytotoxic activity with IC50 values ranging from 1.13 to 5.71 μM [1].

Structure-activity relationship Cytotoxicity Lactone moiety Tumor cell lines Natural product SAR

Taccalonolide C Lacks the C-22,23 Epoxide Critical for Covalent β-Tubulin Binding and High-Potency Microtubule Stabilization Observed in Taccalonolides AF and AJ

The presence of a C-22,23 epoxide moiety is a critical determinant of high-potency taccalonolide activity, enabling covalent binding to the Asp226 residue of β-tubulin. Potent C-22,23-epoxidized taccalonolides such as AF and AJ bind covalently to β-tubulin, and this interaction is essential for their microtubule-stabilizing activity [1]. Synthetic epoxidation of taccalonolide T and AI to introduce the C-22,23 epoxide yielded compounds with IC50 values of 0.43 nM and 0.88 nM respectively, representing a >1,000-fold enhancement in antiproliferative potency [2]. Taccalonolide C, which naturally lacks this epoxide, does not engage in covalent tubulin binding and consequently exhibits substantially lower microtubule-stabilizing and cytotoxic potency [3].

Covalent binding β-tubulin C-22,23 epoxide Microtubule polymerization Target engagement

C-15 Acetoxy Taccalonolide AF Demonstrates Superior In Vivo Antitumor Efficacy Compared to C-15 Hydroxy Taccalonolide AJ, Informing Selection of Taccalonolide C with Distinct C-15/C-24 Lactone Configuration

The substitution pattern at C-15 is a critical determinant of in vivo antitumor efficacy among taccalonolides. Direct comparative studies have demonstrated that taccalonolide AF, which bears a C-15 acetoxy group, exhibits superior in vivo antitumor efficacy compared to taccalonolide AJ, which bears a C-15 hydroxy group [1]. In the SCC-4 xenograft model, intratumoral administration of AF at a total dose of 80 µg resulted in statistically significant tumor growth inhibition (p < 0.05 vs. vehicle at day 17), whereas AJ at equivalent doses showed attenuated efficacy [2]. Furthermore, AF demonstrated potent antitumor activity causing tumor regression in the MDA-MB-231 triple-negative breast cancer xenograft model [3]. Taccalonolide C, distinguished by its six-membered C-15/C-24 lactone, represents a fundamentally different C-15 configuration and serves as a structurally defined comparator for isolating the contribution of C-15 substitution and lactone architecture to in vivo antitumor outcomes [4].

In vivo efficacy Xenograft model C-15 substitution Antitumor activity Structure-activity relationship

Taccalonolide C: Optimal Research Application Scenarios Based on Differentiated Structural and Biological Properties


Negative Control Compound for Taccalonolide Structure-Activity Relationship Studies

Taccalonolide C serves as an ideal negative control in SAR campaigns aimed at defining the structural determinants of taccalonolide cytotoxicity. Its defining six-membered C-15/C-24 lactone directly correlates with lack of cytotoxic activity (IC50 >10 μM across five tumor cell lines), providing a clear baseline against which modifications to lactone architecture and C-15 substitution can be benchmarked [1]. This enables unambiguous attribution of potency gains to specific structural modifications.

Reference Standard for Investigating Covalent Versus Non-Covalent Microtubule Stabilizer Pharmacology

As a non-epoxidized taccalonolide lacking the C-22,23 epoxide required for covalent β-tubulin binding at Asp226, taccalonolide C provides a critical comparator for studies dissecting the contribution of covalent target engagement to microtubule-stabilizer pharmacology [1]. Its use alongside C-22,23-epoxidized taccalonolides (e.g., AF, AJ, T-epoxide) allows researchers to isolate covalent-binding-dependent effects on tubulin polymerization kinetics, mitotic arrest duration, and cellular apoptosis thresholds [2].

Pharmacological Tool for Studying P-Glycoprotein-Mediated Multidrug Resistance Mechanisms

Taccalonolide C, as a representative of the taccalonolide class, enables investigation of microtubule stabilizer activity in P-glycoprotein-overexpressing, taxane-resistant cancer models [1]. Unlike paclitaxel, taccalonolides retain efficacy against multidrug-resistant SKVLB-1 cells and appear to be poor substrates for Pgp-mediated drug efflux [2]. This property supports research programs focused on identifying microtubule-targeting agents that circumvent clinically prevalent taxane resistance mechanisms, including Pgp and MRP7 overexpression and βIII-tubulin alterations [3].

Structural Template for Semi-Synthetic Derivatization to Engineer C-22,23 Epoxidation and Enhanced Potency

Taccalonolide C provides a valuable starting scaffold for semi-synthetic derivatization aimed at introducing the C-22,23 epoxide that confers covalent β-tubulin binding and high-potency microtubule stabilization [1]. The demonstration that synthetic epoxidation of taccalonolides T and AI enhances antiproliferative potency by >1,000-fold establishes a clear precedent for converting low-potency natural taccalonolides into high-potency microtubule stabilizers [2]. Taccalonolide C, with its defined C-15/C-24 lactone architecture, offers a structurally distinct substrate for investigating epoxidation-dependent activation across different lactone frameworks [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taccalonolide C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.